4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-10-4-13-11-8/h1-4,12H |
InChI Key |
WMRULONDTYVHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NOC=N2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 2 1,2,4 Oxadiazol 3 Yl Phenol and Its Analogs
Mechanistic Investigations of Established Synthetic Routes for 1,2,4-Oxadiazoles
A deep understanding of the reaction pathways, including the identification of transient species, is fundamental for optimizing the synthesis of 1,2,4-oxadiazoles. The most common synthetic routes involve the cyclization of O-acylamidoxime intermediates or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itnih.govresearchgate.net
The formation of the 1,2,4-oxadiazole (B8745197) ring is a multi-step process involving distinct intermediates and transition states. In the widely used amidoxime (B1450833) route, the initial step is the O-acylation of an amidoxime, which can sometimes be isolated before the final cyclization step. chim.itresearchgate.net The subsequent cyclodehydration is the critical ring-forming step. Mechanistic studies propose that this proceeds through a tautomeric intermediate which, under the influence of heat or a catalyst, eliminates a water molecule to form the stable aromatic oxadiazole ring. researchgate.net
Computational methods, such as Density Functional Theory (DFT), have been employed to investigate photoinduced rearrangements of the 1,2,4-oxadiazole ring. nih.gov These studies help to map the potential energy surfaces and identify the most stable prototropic tautomers of reactants, products, and proposed reaction intermediates. nih.gov For instance, in the photoinduced rearrangement of 3-amino-1,2,4-oxadiazoles, the reaction proceeds through the evolution of a singlet excited state towards stable ground-state intermediates, which then undergo thermally driven transformations via specific transition states to yield the final products. nih.gov
Other mechanistic pathways have also been explored. The Boulton-Katritzky rearrangement, a thermal transformation of 1,2,4-oxadiazoles, involves an internal nucleophilic substitution where a nucleophilic atom in a side chain attacks the N(2) position of the oxadiazole ring. chim.it This process is driven by the electrophilicity of the N(2) atom, which is enhanced by the polarized and easily cleavable O-N bond. chim.it Additionally, oxidative cyclization methods involve unique intermediates. For example, an NBS-promoted oxidative cyclization of N-acyl amidines is proposed to proceed through an N-bromination intermediate, followed by N–O bond formation via dehydrobromination. nih.gov In enzyme-mediated syntheses, mechanistic experiments suggest the reaction can proceed through distinct enzyme-mediated sulfur halogenation events, forming intermediates like S-bromothioamide and iminobenzathiamide. acs.org
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the synthesis of 1,3,4-oxadiazoles via cyclodehydration, computational studies have been used to model the effects of substituents on the reaction mechanism. otterbein.edu Hammett plots, which correlate reaction rates with substituent constants (σ), are a key tool in these investigations. otterbein.edu The slope of the plot (the reaction constant, ρ) indicates the nature of the charge development in the transition state of the rate-determining step. otterbein.edu
A positive ρ value implies that a negative charge is building up at the reaction center in the transition state, and the reaction is accelerated by electron-withdrawing groups (EWGs). otterbein.edu
A negative ρ value suggests a positive charge buildup, with the reaction being suppressed by EWGs. otterbein.edu
These studies help to elucidate the electronic demands of the key transformation steps, allowing for the rational selection of substrates and reaction conditions to maximize reaction efficiency. otterbein.edu
Development of Novel and Sustainable Synthetic Pathways
The drive towards "green chemistry" has spurred the development of new synthetic routes that are more environmentally benign, atom-economical, and efficient. These include catalytic methods, continuous flow processes, and energy-efficient activation techniques.
Catalysis offers a powerful tool for the synthesis of 1,2,4-oxadiazoles, often enabling reactions under milder conditions with higher selectivity.
Transition Metal-Catalyzed Transformations: Various transition metals have been shown to effectively catalyze the formation of the oxadiazole ring.
Copper-Catalysis: A one-step, copper-catalyzed cascade reaction between amidines and methylarenes provides 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. nih.govmdpi.com
Iron-Catalysis: Iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org The process involves the nitration of the alkyne to an α-nitroketone, which then dehydrates to a nitrile oxide for subsequent cycloaddition. organic-chemistry.org
Zinc-Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) acts as a mild and efficient catalytic system for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles, achieving high yields. organic-chemistry.orgorganic-chemistry.org
Platinum-Catalysis: Platinum(IV) has been used to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, although challenges with solubility and catalyst cost can be limitations. nih.gov
Palladium-Catalysis: For the synthesis of analogs, palladium(0)-catalyzed reactions like the Suzuki cross-coupling are invaluable for modifying aryl scaffolds, such as a bromophenol core, by introducing new carbon-carbon bonds. nih.gov
Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used in the atroposelective synthesis of related N-aryl 1,2,4-triazoles through an asymmetric cyclodehydration reaction. nih.gov This approach provides a metal-free, atom-efficient strategy to construct chiral heterocyclic compounds. nih.gov Graphene oxide (GO), a carbocatalyst, has also been employed as a metal-free, heterogeneous catalyst that can play a dual role as both a solid acid and an oxidizing agent in the synthesis of 1,2,4-oxadiazoles. nih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include precise control over reaction parameters, enhanced safety for handling hazardous intermediates, rapid reaction times, and improved scalability. researchgate.netnih.gov
The synthesis of 1,2,4-oxadiazoles has been successfully adapted to continuous flow platforms. rsc.orgrsc.org These systems can integrate multiple reaction steps, such as the initial coupling of starting materials at a low temperature followed by a high-temperature cyclization in a second reactor module, all within a single, automated sequence. rsc.org Residence times can be very short, often on the order of minutes, to generate the desired heterocycles in high yields. nih.govrsc.org Furthermore, flow systems can be coupled directly with in-line purification techniques like extraction and chromatography, streamlining the entire process from reactants to purified product. nih.govnih.gov This integrated approach significantly accelerates the generation of chemical libraries for drug discovery. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. nih.gov For 1,2,4-oxadiazole synthesis, it offers dramatic reductions in reaction times—from hours to minutes—while often increasing yields. nih.govclockss.org Many protocols are one-pot procedures and can be performed under solvent-free conditions, further enhancing their environmental credentials. nih.govclockss.org The method has been successfully applied to the reaction of amidoximes with a variety of acylating agents, using reagents like polymer-supported carbodiimide (B86325) or bases such as PS-BEMP to drive the reaction to completion. acs.orgnih.gov
Photochemical Synthesis: Photochemistry provides an alternative activation method, using light to induce specific chemical transformations. The 1,2,4-oxadiazole ring is known to undergo photochemical rearrangements, typically involving the cleavage of the weak O-N bond. chim.it This cleavage can generate reactive intermediates that rearrange to form other heterocyclic systems. chim.it The photochemical cleavage of 1,2,4-oxadiazole-4-oxides, for instance, provides a mild and efficient route to nitrosocarbonyl intermediates, which are valuable synthons in organic chemistry. researchgate.net Detailed mechanistic studies using DFT calculations have helped to rationalize the product selectivity observed in the photoinduced rearrangements of substituted 1,2,4-oxadiazoles. nih.gov
Atom Economy and Sustainability Metrics in Synthetic Design
The principles of green chemistry are increasingly integral to modern synthetic planning, with the goal of minimizing environmental impact and maximizing resource efficiency. jocpr.comnih.gov Atom economy, a concept introduced by Barry Trost, is a primary metric for evaluating the sustainability of a chemical process. jocpr.comprimescholars.com It measures the proportion of reactant atoms that are incorporated into the desired final product, with higher atom economy indicating a more efficient and less wasteful reaction. jocpr.com
Conventional methods for synthesizing 1,2,4-oxadiazoles often involve the condensation of an amidoxime with an acyl chloride or carboxylic anhydride. nih.gov While effective, these routes can exhibit poor atom economy due to the formation of stoichiometric byproducts such as salts (e.g., HCl, NaCl) and water, which contribute to the waste stream. primescholars.com
More advanced, sustainable approaches focus on improving atom economy through innovative reaction design:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, energy consumption, and waste. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters can be achieved at room temperature using a superbase medium like NaOH/DMSO. nih.govmdpi.com
Catalytic Methods: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry. jocpr.com Graphene oxide, an inexpensive and metal-free carbocatalyst, has been employed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, demonstrating dual functionality as both an oxidizing agent and a solid acid catalyst. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are recognized green chemistry techniques that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with less energy consumption compared to conventional heating. mdpi.comresearchgate.net
The sustainability of a synthesis is also assessed by other metrics like the E-Factor (Environmental Factor), which quantifies the total mass of waste produced per unit mass of product, and Process Mass Intensity (PMI), which considers the total mass input (solvents, reagents, process water) relative to the mass of the final product. The ideal E-Factor is zero, and the ideal PMI is one. Syntheses with high atom economy, minimal solvent use, and catalytic reagents will inherently score better on these metrics.
Table 1: Comparison of Synthetic Routes to 1,2,4-Oxadiazoles by Atom Economy This table provides a conceptual comparison. Actual values depend on specific substrates and reaction conditions.
| Synthetic Route | Typical Reagents | Major Byproducts | Relative Atom Economy | Sustainability Notes |
|---|---|---|---|---|
| Acyl Chloride Method | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | Pyridine Hydrochloride Salt | Low to Moderate | Generates stoichiometric salt waste. nih.gov |
| Carboxylic Acid + Coupling Agent | Amidoxime, Carboxylic Acid, EDCI/HOBt | Urea derivative, Water | Moderate | Coupling agents are complex and add to waste. researchgate.net |
| One-Pot Ester Condensation | Amidoxime, Ester, NaOH/DMSO | Alcohol, Water | High | Fewer workup steps, reduces solvent waste. nih.govmdpi.com |
| Oxidative Cyclization | Amidine, Methylarene, Cu Catalyst | Water | High | Utilizes C-H activation, but may require metal catalysts. mdpi.com |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | None | 100% (Theoretically) | A true addition reaction, though can be limited by substrate reactivity and potential for nitrile oxide dimerization. nih.gov |
Regioselectivity and Chemo-selectivity in the Construction of the 1,2,4-Oxadiazole Ring System
The formation of the 1,2,4-oxadiazole ring is a critical step that requires precise control over both regiochemistry and chemoselectivity, especially when synthesizing complex molecules like 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol.
Regioselectivity refers to the control of the orientation in which reactants combine. The most common synthesis of 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative. nih.gov The regiochemical outcome depends on which nitrogen of the amidoxime acts as the nucleophile during the final ring-closing step.
The reaction between an amidoxime (R-C(=NOH)NH₂) and an acylating agent (R'-CO-X) can theoretically lead to two different 1,2,4-oxadiazole isomers: the 3,5-disubstituted product or the 3,4-disubstituted product (which is not an oxadiazole). The standard pathway involves initial acylation on the oxygen of the oxime group, followed by cyclodehydration. This process is generally highly regioselective, yielding the thermodynamically stable 3,5-disubstituted 1,2,4-oxadiazole. Factors influencing this selectivity include:
Reaction Conditions: The choice of base and solvent can influence the reaction pathway. For example, using a non-nucleophilic base can promote the desired cyclization while minimizing side reactions.
Substituent Effects: The electronic nature of the R and R' groups can affect the nucleophilicity of the respective nitrogen atoms and the electrophilicity of the carbonyl carbon, although this typically does not override the inherent preference for the 3,5-isomer.
Alternative Pathways: The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is another route. nih.gov This reaction's success is often hampered by the low reactivity of the nitrile triple bond and the tendency of nitrile oxides to dimerize, which can lead to other heterocyclic byproducts. nih.gov
Chemoselectivity is the preferential reaction of one functional group in the presence of others. In the synthesis of this compound, the starting materials contain multiple reactive sites: a phenolic hydroxyl group, an aromatic ring susceptible to electrophilic attack, and the bromo substituent. The synthetic strategy must be designed to form the oxadiazole ring without affecting these other groups. For example, when acylating the precursor 5-bromo-2-hydroxybenzamidoxime with a suitable reagent, the reaction conditions must be mild enough to prevent acylation of the phenolic hydroxyl group. Often, the hydroxyl group is protected (e.g., as a methoxy (B1213986) or benzyloxy group) during the oxadiazole formation and then deprotected in a final step to yield the target phenol (B47542). This adds steps to the synthesis but ensures complete control over chemoselectivity.
Chemoenzymatic Synthetic Strategies for Phenolic Oxadiazoles (B1248032)
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach offers significant advantages in terms of selectivity (regio-, chemo-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and sustainability by reducing the need for protecting groups and harsh reagents. mdpi.com
While the direct enzymatic synthesis of the 1,2,4-oxadiazole ring is not a widely established method, enzymes can be strategically employed in the synthesis of precursors for phenolic oxadiazoles like this compound.
Potential chemoenzymatic strategies include:
Regioselective Acylation/Deacylation: Lipases are enzymes commonly used for the selective acylation and deacylation of hydroxyl groups. In a synthesis involving a precursor with multiple hydroxyl groups, a lipase (B570770) could be used to selectively acylate or deacylate a specific phenol, obviating the need for complex protection-deprotection sequences.
Enzymatic Resolution of Intermediates: If chiral centers are present in the substituents of the oxadiazole, enzymes can be used for the kinetic resolution of racemic intermediates. For instance, a lipase could selectively acylate one enantiomer of a chiral alcohol precursor, allowing for the separation of the two enantiomers, leading to an enantiomerically pure final product.
Enzymatic Modification of the Phenolic Ring: Enzymes such as aryl sulfotransferases have been used for the specific sulfation of phenolic acids. mdpi.com While not directly forming the oxadiazole, this demonstrates the principle of using enzymes for highly regioselective modifications on phenolic scaffolds, a strategy that could be adapted for other transformations in the synthesis of complex phenolic heterocycles.
The application of chemoenzymatic methods in the synthesis of phenolic oxadiazoles represents a frontier in sustainable and precise chemical manufacturing. By leveraging the catalytic power of enzymes, chemists can design more efficient and environmentally benign routes to complex and valuable molecules.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-2-hydroxybenzamidoxime |
| Pyridine |
| Graphene oxide |
Theoretical and Computational Chemistry of 4 Bromo 2 1,2,4 Oxadiazol 3 Yl Phenol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed exploration of the electronic landscape of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. For this compound, calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the lowest energy conformation. researchgate.net
Table 1: Illustrative Geometric Parameters Calculated by DFT (Note: The following values are illustrative examples of the type of data obtained from DFT calculations and are not based on published experimental data for this specific molecule.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| C-C Bond Length | Bond connecting the phenol (B47542) and oxadiazole rings | 1.47 Å |
| O-H···N Distance | Intramolecular hydrogen bond length | 2.10 Å |
| Dihedral Angle | Torsion angle between the phenol and oxadiazole rings | ~5-15° |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy compared to DFT. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to refine the understanding of the electronic structure. Due to their significant computational cost, these methods are often used to benchmark results for key conformations or to analyze smaller, structurally related fragments of the target molecule. They are particularly valuable for accurately describing electron correlation effects, which are important for energetics and reaction barriers.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals indicate how the molecule will interact with other chemical species.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic carbons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, acting as an electrophile. The LUMO is likely to be distributed across the electron-deficient 1,2,4-oxadiazole (B8745197) ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are for illustrative purposes only.)
| Parameter | Description | Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential and nucleophilicity |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electrophilicity |
Electrostatic Potential Surface (EPS) Mapping for Interaction Site Prediction
The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, colored blue).
For this compound, the EPS map would highlight:
Negative Potential: Strong negative potential is expected around the phenolic oxygen and the nitrogen atoms of the 1,2,4-oxadiazole ring, making them likely sites for hydrogen bond acceptance or coordination with electrophiles. nih.gov
Positive Potential: A region of high positive potential would be located on the hydrogen atom of the phenolic hydroxyl group, indicating its role as a hydrogen bond donor.
Halogen Bonding: The bromine atom may exhibit a region of positive potential on its outermost surface, known as a σ-hole, allowing it to act as a halogen bond donor in intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the conformational landscape of a molecule is essential, as its three-dimensional shape dictates its interactions and properties.
Potential Energy Surface (PES) Mapping and Torsional Barrier Studies
A Potential Energy Surface (PES) scan is performed to explore the conformational space of the molecule. For this compound, the most significant conformational variable is the rotation around the single bond connecting the phenyl and oxadiazole rings.
By systematically varying the dihedral angle between the two rings and calculating the energy at each step, a PES plot can be generated. This plot reveals the energy barriers between different conformers. The most stable conformation is likely to be near-planar, stabilized by the intramolecular hydrogen bond and π-conjugation. The energy barrier to rotation provides insight into the molecule's flexibility at different temperatures. Studies on similar bi-aryl systems often reveal rotational barriers that are influenced by the interplay of steric effects from substituents and the electronic stabilization of planar forms. nih.govox.ac.uk
Solvent Effects on Conformation and Reactivity (Continuum Solvation Models, Explicit Solvation)
The surrounding solvent environment can significantly influence the conformational landscape and reactivity of a molecule. Computational chemistry provides powerful tools to model these solvent effects, which are broadly categorized into continuum and explicit solvation models.
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), approximate the solvent as a continuous medium with a specific dielectric constant. jdftx.orgacs.orggithub.iomdpi.com This approach is computationally efficient and is widely used to calculate the free energy of solvation and to study how the solvent polarity affects the stability of different conformers and transition states. For this compound, continuum models can predict changes in its dipole moment and the relative energies of conformers arising from the rotation around the C-C bond connecting the phenol and oxadiazole rings. In polar solvents, conformers with larger dipole moments are expected to be stabilized. The reactivity of the molecule, particularly the acidity of the phenolic hydroxyl group, is also influenced by the solvent. nih.gov Continuum models can be employed to calculate the pKa value, providing insights into how the solvent modulates its deprotonation. nih.govacs.org
Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. youtube.comrsc.org This approach, often used in molecular dynamics (MD) simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govnih.gov For this compound, explicit water molecules can form hydrogen bonds with the phenolic hydroxyl group and the nitrogen and oxygen atoms of the oxadiazole ring. These specific interactions can significantly impact the molecule's conformation and dynamic behavior. MD simulations with explicit solvent can reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange, offering a deeper understanding of its behavior in solution. youtube.comnih.gov The choice between continuum and explicit models depends on the specific property being investigated and the desired balance between accuracy and computational cost. acs.org
Dynamic Behavior and Intermolecular Interactions
The dynamic behavior and intermolecular interactions of this compound are crucial for understanding its crystal packing, and its interactions with biological targets. Computational methods can predict and characterize these non-covalent interactions.
The molecule can engage in several types of intermolecular interactions:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule. researchgate.net
π-π Stacking: The aromatic phenol and heterocyclic oxadiazole rings can engage in π-π stacking interactions. researchgate.net
Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule, including conformational changes and the dynamics of its interactions with other molecules over time.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.
Vibrational Spectroscopy (IR, Raman) Assignment Support from DFT
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. rjpbcs.com The B3LYP functional combined with a suitable basis set, such as 6-311G++(d,p), is commonly used for this purpose. nih.govmdpi.com The calculated frequencies are often scaled to better match the experimental values. By analyzing the nature of the calculated vibrational modes, each peak in the experimental spectra can be assigned to a specific molecular motion, such as stretching, bending, or torsional vibrations of the functional groups.
Table 1: Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3400-3600 | O-H stretching |
| ~3100-3200 | Aromatic C-H stretching |
| ~1600-1650 | C=N stretching (oxadiazole) |
| ~1500-1600 | Aromatic C=C stretching |
| ~1200-1300 | C-O stretching (phenol) |
| ~1000-1100 | C-O-C stretching (oxadiazole) |
| ~600-700 | C-Br stretching |
Electronic Spectroscopy (UV-Vis) Prediction using TD-DFT
Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. sapub.org The results, including the wavelength of maximum absorption (λmax) and the oscillator strength (related to the intensity of the absorption), can be compared with experimental UV-Vis spectra. rjpbcs.comnih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like PCM, is crucial for obtaining accurate predictions. mdpi.comnih.gov For this compound, TD-DFT calculations can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the electronic properties of the bromo and oxadiazole substituents.
Table 2: Predicted Electronic Transitions for this compound (in a polar solvent)
| Predicted λmax (nm) | Oscillator Strength (f) | Transition |
|---|---|---|
| ~280-300 | High | π→π* (HOMO to LUMO) |
| ~240-260 | Medium | π→π* |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
DFT calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of a molecule. dntb.gov.uaox.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental ¹H and ¹³C NMR spectra. youtube.com These predictions are valuable for assigning the signals in the experimental spectra to specific atoms in the molecule and for confirming its structure. units.it
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic OH | 9.0 - 11.0 | - |
| Aromatic CH (ortho to OH) | 7.5 - 8.0 | ~115-120 |
| Aromatic CH (meta to OH) | 7.0 - 7.5 | ~125-130 |
| Aromatic CH (ortho to Br) | 7.2 - 7.8 | ~130-135 |
| C-OH | - | ~150-155 |
| C-Br | - | ~110-115 |
| C-oxadiazole | - | ~155-160 |
| Oxadiazole C=N | - | ~165-170 |
| Oxadiazole C-H | 8.5 - 9.0 | ~150-155 |
Computational Design of Functionalized Analogues and Reaction Pathways
Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties and in the prediction of reaction pathways for their synthesis. nih.govnih.govnih.govjcchems.comresearchgate.netadvancedresearchpublications.com
For this compound, computational methods can be used to design functionalized analogues by systematically modifying the substituents on the phenolic and oxadiazole rings. mdpi.comnih.govpsu.edunih.gov For example, by replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups, it is possible to tune the electronic properties, reactivity, and potential biological activity of the molecule. mdpi.comnih.gov DFT calculations can be used to predict how these modifications will affect properties such as the HOMO-LUMO energy gap, the molecular electrostatic potential, and the binding affinity to a target protein. mdpi.comnih.gov
Furthermore, computational methods can be used to explore potential synthetic routes to this compound and its analogues. By calculating the energies of reactants, transition states, and products, it is possible to determine the most energetically favorable reaction pathways and to predict the reaction kinetics and thermodynamics. mdpi.com This information can guide experimental chemists in optimizing reaction conditions and in developing efficient synthetic strategies.
Chemoinformatic Analysis of Structural Motifs within Chemical Databases
The chemoinformatic analysis of "this compound" is largely informed by the study of its constituent structural motifs: the bromophenol group and the 1,2,4-oxadiazole ring. Due to a lack of specific chemoinformatic studies on the complete molecule, this section will focus on the analysis of these key fragments as they are represented and studied within major chemical databases and the broader scientific literature.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This motif is of significant interest in medicinal chemistry and drug discovery, leading to its extensive representation and analysis in chemical databases. mdpi.comnih.gov The 1,2,4-oxadiazole scaffold is recognized for its favorable physicochemical and pharmacokinetic properties, which can enhance the pharmacological activity of a molecule through interactions like hydrogen bonding with biological macromolecules. researchgate.net
A key aspect of the chemoinformatic analysis of the 1,2,4-oxadiazole motif is its role as a bioisostere for other chemical groups, such as esters and amides. This bioisosteric relationship is frequently explored in drug design to improve metabolic stability and other pharmacokinetic parameters. nih.gov Chemical database searches for 1,2,4-oxadiazole derivatives reveal a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on various series of 1,2,4-oxadiazole derivatives have been performed to build predictive models for their biological activities. mdpi.com For instance, a QSAR study on a series of 1,2,4-oxadiazoles as potential anticancer agents highlighted the importance of specific substitutions on the ring for improving activity. mdpi.com These studies utilize descriptors calculated from the molecular structure to correlate with biological activity, providing insights for the design of more potent compounds.
The following tables summarize chemoinformatic data for related compounds containing the 1,2,4-oxadiazole and substituted phenol motifs, illustrating the types of information available through chemoinformatic analysis.
Table 1: Representative 1,2,4-Oxadiazole Derivatives and their Reported Activities
| Compound Name | Activity | Reference |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Apoptosis inducers in cancer cells | mdpi.com |
| 1,2,4-Oxadiazole-imidazothiazole derivatives | Anticancer activity | nih.gov |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Antiparasitic and anticancer activities | nih.gov |
Table 2: Predicted Physicochemical Properties of Structurally Related Compounds
| Compound Feature | Predicted Property | Method | Reference |
| 1,2,4-Oxadiazole ring | Contributes to favorable pharmacokinetic properties | Chemoinformatic Analysis | researchgate.net |
| Substituted Phenol | Antioxidant potential | DFT Calculations | nih.gov |
| 1,2,4-Oxadiazole derivatives | Correlation of structural descriptors with anticancer activity | QSAR | mdpi.com |
Reactivity and Transformational Chemistry of 4 Bromo 2 1,2,4 Oxadiazol 3 Yl Phenol
Functionalization at the Bromine Moiety
The carbon-bromine bond on the phenyl ring is a key site for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and other substitution pathways.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. For heterocyclic compounds like 1,2,4-oxadiazoles, specific catalyst systems have been shown to be effective. For instance, the use of RuPhos Pd G4 has been reported as an efficient catalyst for the Suzuki-Miyaura coupling of bromo-substituted 1,2,4-oxadiazoles with various arylboronic acids, achieving high yields and clean reactions. researchgate.net This suggests that 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol would readily couple with a variety of boronic acids under similar conditions to yield biaryl structures.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. While specific examples with this exact substrate are not detailed in the literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. It is anticipated that this compound would react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield substituted phenolic alkenes.
Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is expected that this compound would undergo Sonogashira coupling to produce alkynyl-substituted phenols, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds. The palladium-catalyzed coupling of aryl halides with amines is a well-established transformation. Studies on the amination of bromobenzene (B47551) with various heterocyclic amines have demonstrated the efficacy of catalyst systems like [Pd(allyl)Cl]₂ with ligands such as XPhos or TrixiePhos, in non-polar solvents with strong bases like sodium tert-butoxide or cesium carbonate. nih.gov It is highly probable that this compound would react with a range of primary and secondary amines under Buchwald-Hartwig conditions to yield the corresponding N-aryl products.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | RuPhos Pd G4 | K₃PO₄, Cs₂CO₃ | Biaryl Phenol (B47542) |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | Stilbene Phenol Derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Alkynyl Phenol |
| Buchwald-Hartwig | Amine (Primary/Secondary) | [Pd(allyl)Cl]₂ / XPhos | NaOtBu, Cs₂CO₃ | N-Aryl Phenol |
Mechanistic Studies of Halogen-Metal Exchange Reactions
Halogen-metal exchange involves the reaction of the aryl bromide with an organometallic reagent, typically an organolithium or Grignard reagent, to form a new organometallic species. This reaction is generally very fast and is often carried out at low temperatures to prevent side reactions. For substrates with acidic protons, such as phenols, a combination of reagents like i-PrMgCl and n-BuLi has been shown to be effective for performing bromine-metal exchange under non-cryogenic conditions. nih.gov This approach first forms the magnesium phenoxide, protecting the acidic proton, before the bromine-magnesium exchange occurs. The resulting arylmagnesium or aryllithium species is a powerful nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the original position of the bromine atom.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key functional handle, allowing for modifications through etherification, esterification, and by directing functionalization of the aromatic ring.
Etherification and Esterification Reactions
Etherification: The phenolic hydroxyl group can be readily converted into an ether. Standard Williamson ether synthesis conditions, involving deprotonation of the phenol with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide, would be expected to proceed efficiently. Alternatively, copper-catalyzed O-arylation of phenols with aryl halides provides a route to diaryl ethers under mild conditions. nih.gov Transition metal-catalyzed C-O coupling reactions, for example using nickel catalysts, also provide a modern approach to etherification. liv.ac.uk
Esterification: Esterification of the phenolic hydroxyl group can be achieved through reaction with carboxylic acids (Fischer esterification, often requiring acid catalysis), or more commonly with more reactive acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). These reactions are typically high-yielding and provide a straightforward method for protecting the hydroxyl group or introducing new functional moieties.
| Reaction | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I) | Base (K₂CO₃), Solvent (Acetone) | Aryl Alkyl Ether |
| Etherification (Ullmann-type) | Aryl Halide | CuI, Ligand (e.g., Picolinic acid), Base (K₃PO₄) | Diaryl Ether |
| Esterification | Acyl Chloride (e.g., Acetyl chloride) | Base (Pyridine), Solvent (DCM) | Aryl Ester |
| Esterification | Carboxylic Anhydride (e.g., Acetic anhydride) | Base (Pyridine) or Acid Catalyst | Aryl Ester |
Directed Ortho-Metalation and Related Aryl Functionalizations
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The phenolic hydroxyl group, after deprotonation to the corresponding phenoxide, is a powerful directing group. acs.org It can direct an organolithium base (e.g., n-BuLi, s-BuLi) to deprotonate the C-H bond at the position ortho to the hydroxyl group. In the case of this compound, the position ortho to the hydroxyl group is C-3, which is already substituted with the oxadiazole ring. The other ortho position, C-1, is also substituted. Therefore, for this specific substrate, directed ortho-metalation is not a viable strategy for introducing new substituents directly adjacent to the hydroxyl group. However, the principle of using directing groups is crucial in the broader context of functionalizing substituted phenols.
Oxidative Coupling Reactions of Phenols
The phenolic moiety of this compound is susceptible to oxidative coupling reactions, a process that can lead to the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org This reactivity is a characteristic feature of phenols and is often catalyzed by transition metal complexes. wikipedia.org The outcome of these reactions—whether C-C or C-O coupling occurs—is influenced by several factors, including the substitution pattern of the phenol and the specific catalyst and oxidant used. nih.gov
In a typical oxidative phenol coupling, an oxidized phenol can exist in multiple resonance structures, each presenting different sites for reaction. nih.gov This can lead to the formation of various isomers, such as para-para, ortho-ortho, and ortho-para coupled products. nih.gov For a monosubstituted phenol, the complexity increases, and achieving selective coupling can be challenging. nih.gov Nature, however, effectively utilizes this reaction in the biosynthesis of numerous natural products containing biphenol scaffolds. nih.gov
Synthetic efforts to mimic these natural processes have explored various catalysts, with copper-based systems showing promise in directing C-O coupling selectivity, particularly when other reactive sites on the phenol are blocked. wikipedia.orgnih.gov Vanadium complexes have also been employed and have been shown to be effective in the asymmetric oxidative coupling of simple phenols. nih.gov The generation of a more active vanadium catalyst, sometimes through the addition of an acid, can be crucial for coupling more resistant phenols. nih.gov
While specific studies on the oxidative coupling of this compound are not extensively detailed in the provided search results, the general principles of phenol oxidative coupling suggest that this compound could undergo such transformations to form dimers or polymers. The presence of the bulky and electron-withdrawing 1,2,4-oxadiazole (B8745197) group at the ortho position and the bromine atom at the para position would significantly influence the regioselectivity of the coupling reaction.
Table 1: Factors Influencing Oxidative Coupling of Phenols
| Factor | Influence on Reactivity and Selectivity |
| Substitution Pattern | The position and nature of substituents on the phenolic ring dictate the preferred sites of coupling (ortho, para) and can sterically hinder certain reaction pathways. nih.gov |
| Catalyst/Reagent | Transition metal catalysts (e.g., Cu, V, Fe) and oxidants play a crucial role in determining the reaction mechanism and the type of bond formed (C-C vs. C-O). wikipedia.orgnih.gov |
| Reaction Conditions | Parameters such as solvent, temperature, and the presence of additives can affect catalyst activity and the stability of reaction intermediates, thereby influencing the product distribution. nih.gov |
Reactivity of the 1,2,4-Oxadiazole Ring System
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by a relatively low level of aromaticity and a labile O-N bond. chim.itresearchgate.net These features contribute to its unique reactivity, which often involves rearrangements to form more stable heterocyclic systems. chim.itresearchgate.net The ring's carbon atoms exhibit electrophilic character, while the nitrogen atoms can act as nucleophiles. chim.it
Cycloaddition Reactions and Ring Expansions/Contractions
The 1,2,4-oxadiazole ring can participate in cycloaddition reactions. For instance, some thieno-fused 1,2,5-oxadiazoles, which share structural similarities, have been shown to react with dienophiles like diphenylfulvene in [4+2] cycloaddition reactions. oup.com The resulting adducts can then undergo thermal cleavage of the oxadiazole ring. oup.com
A notable photochemical rearrangement of 1,2,4-oxadiazoles is the "ring contraction-ring expansion" route, which can lead to the formation of 1,3,4-oxadiazoles. chim.itrsc.orgresearchgate.net This process is believed to proceed through a reactive open-chain intermediate. chim.it Additionally, 1,2,4-benzoxadiazines have been observed to undergo thermal ring contraction to form benzoxazoles. rsc.org
Directed Functionalization of the Oxadiazole Core
The direct functionalization of the 1,2,4-oxadiazole ring is a valuable strategy for synthesizing substituted derivatives. acs.org Metalation using sterically hindered bases like TMP-magnesium and TMP-zinc reagents allows for the regioselective functionalization of the oxadiazole scaffold under mild conditions. acs.org Subsequent trapping with various electrophiles provides access to a range of functionalized heterocycles. acs.org
Copper-catalyzed C-H functionalization has also emerged as a powerful tool in heterocyclic chemistry. acs.org While the provided search result focuses on the synthesis of 1,3,4-oxadiazoles via imine C-H functionalization, the principles could potentially be applied to the direct functionalization of the 1,2,4-oxadiazole core. acs.org The C-5 position of the 1,2,4-oxadiazole ring is generally more susceptible to nucleophilic attack than the C-3 position due to the ring's electron-withdrawing effect. nih.gov
Photochemical and Thermal Stability Studies of the Heterocycle
The 1,2,4-oxadiazole ring exhibits distinct photochemical and thermal behaviors. Photochemically, it is known to be reactive, often undergoing rearrangements. chim.it Irradiation can lead to the formation of various products depending on the substituents and the reaction medium. chim.itrsc.org For example, some 3-amino-5-aryl-1,2,4-oxadiazoles photoisomerize to 1,3,4-oxadiazoles, while others can yield open-chain products. rsc.org The photoreactivity often involves the cleavage of the weak O-N bond, generating reactive intermediates. chim.it Theoretical studies suggest that conical intersections play a significant role in these photorearrangements. researchgate.net
Thermally, the stability of 1,2,4-oxadiazoles can vary. Some derivatives, like 3,5-diphenyl-1,2,4-oxadiazole, show considerable thermal stability, while others can undergo fragmentation or rearrangement at elevated temperatures. researchgate.net For instance, certain 1,2,4-oxadiazole-bridged energetic materials exhibit high thermal stability with decomposition temperatures exceeding 270°C and in some cases, even 300°C. nih.gov In contrast, some 1,3,4-oxadiazole (B1194373) derivatives have been shown to be thermally stable up to 330°C. researchgate.net The presence of certain functional groups can significantly impact the thermal decomposition pathway. researchgate.net
Table 2: Comparative Stability of Oxadiazole Isomers
| Isomer | Relative Stability | Key Characteristics |
| 1,3,4-Oxadiazole | Generally considered the most stable isomer. scirp.org | Often targeted in rearrangements of less stable isomers. |
| 1,2,5-Oxadiazole | Stability is intermediate. | |
| 1,2,4-Oxadiazole | Less stable than the 1,3,4-isomer, prone to rearrangements. scirp.org | Characterized by a weak O-N bond. chim.itresearchgate.net |
| 1,2,3-Oxadiazole | Generally unstable. scirp.org |
Hydrogenation and Reductive Ring Transformations
The 1,2,4-oxadiazole ring can undergo reduction, which typically involves the cleavage of the labile O-N bond. chim.it This susceptibility to reduction can lead to ring-opening reactions. nih.gov For example, a study on the metabolism of a G protein-coupled receptor 119 agonist containing a 1,2,4-oxadiazole ring revealed a unique reductive ring-opening and subsequent cleavage of the heterocycle in the liver under anaerobic conditions. nih.gov This suggests that the 1,2,4-oxadiazole ring in certain molecules can be metabolically labile through reductive pathways. nih.gov
Investigation of Reaction Mechanisms and Catalytic Cycles in Derivatization
The derivatization of this compound primarily occurs at two reactive sites: the phenolic hydroxyl group and the carbon-bromine bond on the aromatic ring. Understanding the underlying reaction mechanisms and, where applicable, the catalytic cycles is crucial for optimizing reaction conditions and achieving desired chemical transformations. The two most significant derivatization strategies are O-alkylation of the phenolic hydroxyl group and palladium-catalyzed cross-coupling reactions at the brominated carbon.
O-Alkylation via Williamson Ether Synthesis: An SN2 Mechanism
The conversion of the phenolic hydroxyl group of this compound to an ether linkage is typically achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
The first step of the mechanism involves the deprotonation of the acidic phenolic proton by a suitable base to form a phenoxide ion. The resulting sodium or potassium salt of this compound is a potent nucleophile. youtube.com This phenoxide then attacks an alkyl halide in a concerted step, leading to the formation of the ether and a salt byproduct. For the reaction to be efficient, primary alkyl halides are preferred as they are less sterically hindered and less prone to undergoing competing elimination reactions. masterorganicchemistry.com
The general mechanism can be outlined as follows:
Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This is a concerted SN2 step. wikipedia.org
Product Formation: The final ether product is formed along with a salt.
A critical aspect of this reaction is the choice of solvent. Aprotic polar solvents are often employed to dissolve the reactants and facilitate the reaction.
Table 1: Key Steps in the Williamson Ether Synthesis of a this compound Derivative
| Step | Description | Reactants | Products |
| 1 | Formation of Phenoxide | This compound, Base (e.g., NaH) | 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenoxide, Conjugate acid of the base |
| 2 | SN2 Attack | 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenoxide, Alkyl Halide (R-X) | 4-Bromo-2-(1,2,4-oxadiazol-3-yl)alkoxybenzene, Halide ion (X⁻) |
Palladium-Catalyzed Cross-Coupling at the C-Br Bond: The Suzuki-Miyaura Reaction
The bromine atom on the phenyl ring of this compound provides a handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-bromine bond.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide ion. The exact mechanism of this step can be complex and is a subject of ongoing research.
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
The choice of palladium catalyst, ligands, base, and solvent system is critical for the success of the Suzuki-Miyaura reaction. mdpi.com Electron-rich phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and promote the reaction. nih.gov
Table 2: Catalytic Cycle of the Suzuki-Miyaura Coupling of this compound
| Step | Description | Palladium Species | Key Transformation |
| 1 | Oxidative Addition | Pd(0)Ln | Pd(0) inserts into the Ar-Br bond to form Ar-Pd(II)-Br |
| 2 | Transmetalation | Ar-Pd(II)-Br | The organic group from the boronic acid replaces the bromide on the palladium |
| 3 | Reductive Elimination | Ar-Pd(II)-R | The two organic groups are coupled to form the final product, regenerating Pd(0) |
Ar = 2-(1,2,4-Oxadiazol-3-yl)-4-hydroxyphenyl; R = Organic group from boronic acid; L = Ligand
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Synthetic Synthon and Building Block in Organic Synthesis
The unique combination of reactive functionalities in 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol renders it an important synthon for assembling sophisticated organic molecules. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or serve as a nucleophile in various coupling reactions. Simultaneously, the bromine atom is a key handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The 1,2,4-oxadiazole (B8745197) ring itself is not merely a passive substituent; it is a stable heterocyclic system that influences the electronic properties of the molecule and can participate in further chemical transformations, including ring-opening reactions under specific conditions. chim.it
The structure of this compound is primed for the synthesis of intricate polyheterocyclic systems. The inherent reactivity of the 1,2,4-oxadiazole ring, combined with the bromo and phenol (B47542) functionalities, provides multiple pathways to construct fused or linked heterocyclic frameworks. For instance, the 1,2,4-oxadiazole ring can undergo thermal or photochemical rearrangements, such as the Boulton-Katritzky rearrangement, to yield other heterocyclic systems. chim.it
Furthermore, the phenol and bromo groups can be utilized to build additional rings onto the existing scaffold. A one-pot condensation reaction involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes has been shown to produce novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. fao.org This highlights the potential of the oxadiazole moiety to be a part of a larger polycyclic structure. By using this compound as a starting material, subsequent intramolecular cyclization reactions, after suitable modification of the phenol and bromo positions, could lead to the formation of complex, multi-ring systems containing the oxadiazole nucleus.
Macrocycles are large ring-like molecules that have found applications in host-guest chemistry, catalysis, and materials science. albany.edu The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. albany.edu this compound is an excellent candidate as a monomeric unit for the construction of macrocycles due to its two distinct reactive sites.
For example, the phenolic hydroxyl group can be reacted with a long-chain dihalide under Williamson ether synthesis conditions. If two molecules of this compound are used, a subsequent intramolecular palladium-catalyzed coupling of the terminal bromine atoms could lead to the formation of a macrocycle. The design and synthesis of macrocyclic systems have been shown to benefit from the inclusion of N-heterocycle rings to increase structural and electronic diversity. mdpi.com The synthesis of pyrazole-based macrocycles has led to highly selective enzyme inhibitors, demonstrating the utility of incorporating heterocyclic moieties in macrocyclic drug design. nih.gov
Table 1: Potential Reactions for Macrocycle Synthesis
| Reaction Type | Reactants | Product Type |
| Williamson Ether Synthesis & Suzuki Coupling | This compound, a diol, and a diboronic acid | Oxadiazole-containing macrocyclic polyether |
| Ullmann Condensation | Two molecules of this compound | Dimeric macrocycle with a diaryl ether linkage |
Precursor for Advanced Molecular Scaffolds
In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 1,2,4-oxadiazole ring is considered a valuable scaffold due to its unique bioisosteric properties, meaning it can mimic other functional groups in biological systems, and its metabolic stability. nih.govmdpi.com
This compound serves as an excellent precursor for advanced molecular scaffolds because it provides a rigid framework with three distinct points for diversification: the phenol, the bromo-position, and the oxadiazole ring itself. The phenol allows for the introduction of a variety of side chains through ether or ester linkages. The bromine atom can be replaced by a vast array of functional groups using transition metal-catalyzed cross-coupling reactions. Furthermore, the 1,2,4-oxadiazole ring can be substituted at the 5-position during its synthesis, or the ring itself can be part of a larger, more complex scaffold. This multi-handle approach allows for the systematic exploration of chemical space around the core scaffold, which is a key strategy in modern drug discovery. nih.gov
Integration into Functional Materials Design
The electronic and structural features of this compound make it an attractive monomer for the synthesis of functional polymers and materials with applications in electronics and photonics. The electron-deficient nature of the 1,2,4-oxadiazole ring, combined with the potential for creating extended conjugated systems, is particularly advantageous for these applications.
The bifunctionality of this compound allows it to be used as a monomer in step-growth polymerization reactions. Aromatic polyethers containing 1,3,4-oxadiazole (B1194373) rings have been synthesized via nucleophilic aromatic substitution, and these polymers exhibit high thermal stability. researchgate.net A similar approach can be envisioned for this compound, where the phenoxide, generated by deprotonation of the hydroxyl group, can displace a halide from another monomer unit to form a polyether chain.
For the synthesis of conjugated polymers, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille polymerization. For example, after converting the phenolic hydroxyl group to a non-reactive ether or protecting it, the bromo-functionalized monomer can be polymerized with a comonomer containing two boronic acid or organotin groups. The resulting conjugated polymer would incorporate the electron-deficient 1,2,4-oxadiazole ring into its backbone, which is expected to influence its electronic and optical properties.
Oxadiazole derivatives are well-known for their use in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). scribd.comsemanticscholar.org The 1,3,4-oxadiazole moiety is a classic electron-transporting and hole-blocking material in OLEDs due to its high electron affinity. acs.orgresearchgate.net For instance, 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) was one of the first materials used as an electron transport layer, significantly improving OLED efficiency. acs.org While the 1,2,4-oxadiazole isomer is less common in this application, its similar electron-deficient nature suggests that materials incorporating this ring system would also exhibit good electron-transporting properties. Polymers derived from this compound could be designed to have high thermal stability and suitable energy levels for use as electron transport or emissive layers in OLEDs. researchgate.net
In the realm of chemical sensors, the 1,3,4-oxadiazole ring has been integrated into fluorescent chemosensors for the detection of metal ions. tandfonline.com The nitrogen and oxygen atoms of the oxadiazole ring can act as coordination sites for metal ions. nih.govfrontiersin.org The binding of a metal ion can lead to a change in the fluorescence of the molecule, for example, through a chelation-enhanced fluorescence (CHEF) effect or by quenching the fluorescence via a photoinduced electron transfer (PET) mechanism. nih.gov A fluorescent chemosensor based on a 1,3,4-oxadiazole derivative has been reported to be a selective "OFF-ON" sensor for Zn(II). rsc.org Another study showed a 1,3,4-oxadiazole-based sensor that could detect Cu(II) ions through fluorescence quenching. nih.gov By appropriate functionalization of the phenol group of this compound with a suitable receptor unit, it is conceivable to design novel fluorescent sensors for a variety of analytes.
Table 2: Properties of Oxadiazole Derivatives in Optoelectronic Applications
| Compound/Derivative | Application | Key Property |
| 2-(4-Biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | OLED Electron Transport Layer | High Electron Affinity, Hole-Blocking |
| 2,5-Diaryl-1,3,4-oxadiazoles | OLED Electron Transport Layer | Good Electron Carriers, Thermal and Chemical Stability |
| 1,3,4-Oxadiazole-based Chemosensors | Metal Ion Sensing | Fluorescence Quenching or Enhancement upon Ion Binding |
Role in Supramolecular Chemistry and Self-Assembly (e.g., Host-Guest Systems, Metal-Organic Framework (MOF) Ligands)
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgebrary.net The structure of this compound contains several functional groups capable of participating in these interactions, suggesting a significant potential role in forming ordered, self-assembled structures.
The primary driving forces for the self-assembly of molecules like this compound include hydrogen bonding, π-π stacking, and halogen bonding.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor, while the nitrogen atoms of the 1,2,4-oxadiazole ring and the phenolic oxygen can act as hydrogen bond acceptors. This allows for the formation of robust intermolecular networks.
π-π Stacking: The aromatic phenyl and heterocyclic oxadiazole rings can engage in π-π stacking interactions, contributing to the stability of layered or columnar supramolecular assemblies. Studies on other oxadiazole derivatives have shown that π-π interactions are a major driving force in their self-assembly processes. researchgate.net
Halogen Bonding: The bromine atom on the phenol ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the oxadiazole ring. The analysis of other bromo-substituted phenolic compounds has revealed that non-covalent interactions involving bromine, such as Br···Br and Br···O contacts, are instrumental in constructing 3D supramolecular networks. bohrium.com
These non-covalent forces can guide the molecule to form predictable, higher-order structures. In the context of host-guest chemistry , a larger assembly of these molecules could create a cavity capable of encapsulating smaller "guest" molecules, with potential applications in selective separation or transport.
Furthermore, this compound is a promising candidate as a ligand for the construction of Metal-Organic Frameworks (MOFs) . MOF ligands are typically organic molecules with multiple coordination sites that can bind to metal ions to form extended, crystalline networks. ossila.com This compound possesses a potential N,O-bidentate chelation site, where a metal ion can be coordinated by the deprotonated phenolic oxygen and one of the adjacent nitrogen atoms of the oxadiazole ring. This binding mode is common in the formation of stable MOF structures. The bromine substituent offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation.
Table 1: Potential Non-Covalent Interactions of this compound in Supramolecular Assembly
| Interaction Type | Participating Groups on the Molecule | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Phenolic -OH (donor), Oxadiazole N-atoms (acceptor), Phenolic O-atom (acceptor) | Formation of chains, sheets, or 3D networks. |
| π-π Stacking | Phenyl ring, 1,2,4-Oxadiazole ring | Stabilization of layered structures. |
| Halogen Bonding | C-Br group (donor), Oxadiazole O/N atoms (acceptor) | Directional control and reinforcement of the supramolecular architecture. bohrium.com |
| Dipole-Dipole | Polar C-Br, C-O, and heterocycle bonds | General electrostatic cohesion within the assembly. |
Role in Catalytic Systems
The structural features of this compound make it an intriguing scaffold for the design of ligands used in transition metal catalysis. The ability to coordinate to a metal center and electronically influence its reactivity is the cornerstone of ligand design.
Design Principles for Ligands in Transition Metal Catalysis
Effective ligands for transition metal catalysis are designed to control the steric and electronic environment of the metal center, thereby dictating the activity, selectivity, and stability of the catalyst. This compound embodies several key design principles.
Chelation: The molecule can act as an N,O-bidentate ligand. Upon deprotonation of the phenol, it can form a stable five-membered chelate ring with a metal center through the phenolic oxygen and the adjacent nitrogen atom of the oxadiazole ring. Chelation enhances the stability of the resulting metal complex compared to monodentate ligands.
Electronic Tuning: The electronic properties of the ligand are critical. The 1,2,4-oxadiazole ring is strongly electron-withdrawing, which can make the coordinated metal center more electrophilic and potentially more reactive in certain catalytic steps (e.g., nucleophilic attack). The bromine atom also has an inductive electron-withdrawing effect. nih.gov These properties can be used to fine-tune the catalytic activity.
Steric Hindrance: While the molecule itself is relatively planar, substituents could be added to the phenyl or oxadiazole rings in derivative structures to introduce steric bulk. This can be used to control the coordination number of the metal, create a specific chiral pocket to influence stereoselectivity, or promote certain reaction pathways.
The combination of a hard anionic oxygen donor and a borderline nitrogen donor allows this ligand to bind effectively to a range of transition metals, from early to late, making it a versatile platform for catalyst development.
Mechanistic Role in Catalytic Cycles
In a hypothetical catalytic cycle, a ligand derived from this compound would play a crucial role in stabilizing the metal center in various oxidation states and modulating the kinetics of elementary steps such as oxidative addition and reductive elimination.
Consider a generic palladium-catalyzed cross-coupling reaction. The mechanistic role of the ligand can be broken down as follows:
Activation of Pre-catalyst: The ligand coordinates to a Pd(0) or Pd(II) precursor to form the active catalyst, L-Pd(0). The N,O-chelation would stabilize this active species.
Oxidative Addition: The substrate (e.g., an aryl halide) reacts with the L-Pd(0) complex to form a L-Pd(II) intermediate. The ligand must be able to accommodate this change in oxidation state and coordination geometry. The electron-withdrawing nature of the ligand can facilitate this step.
Transmetalation: A second reagent (e.g., an organoboron compound) transfers its organic group to the L-Pd(II) complex. The ligand's steric and electronic properties influence the rate and efficiency of this transfer.
Reductive Elimination: The two coupled organic fragments are eliminated from the L-Pd(II) complex to form the final product, regenerating the L-Pd(0) catalyst. This is often the product-forming step, and the ligand's ability to facilitate the contraction of the coordination sphere is critical.
The ligand remains bound to the metal throughout the cycle, ensuring its stability and controlling its reactivity at each stage.
Table 2: Hypothetical Role of this compound-based Ligand in a Catalytic Cycle
| Catalytic Step | Function of the Ligand |
|---|---|
| Catalyst Formation | Stabilizes the active metal center through N,O-chelation. |
| Oxidative Addition | Modulates the electron density of the metal to facilitate the reaction with the substrate. |
| Transmetalation | Influences the accessibility of the metal center for the incoming nucleophile. |
| Reductive Elimination | Promotes the final bond-forming step to release the product and regenerate the catalyst. |
Application as a Probe for Chemical Reactions and Sensing Mechanisms (Focus on chemical interaction, not biological sensing)
The structure of this compound is well-suited for applications as a chemical probe or sensor, particularly for the detection of metal ions. Its potential lies in the ability of its spectroscopic properties (color or fluorescence) to change upon binding to a specific chemical analyte.
The sensing mechanism would rely on the interaction between the analyte and the N,O-bidentate binding pocket formed by the phenolic hydroxyl and the oxadiazole nitrogen.
Chelation-Enhanced Fluorescence (CHEF): Many fluorophores experience quenching due to internal rotational or vibrational motions. Upon binding a metal ion, the molecule becomes more rigid, which can suppress these non-radiative decay pathways and lead to a significant increase in fluorescence intensity (a "turn-on" response).
Photoinduced Electron Transfer (PET): The molecule can be designed such that in its free state, an electron transfer process from the phenol group to the oxadiazole ring quenches fluorescence. Upon binding a cation, the energy levels of the phenol group are lowered, inhibiting the PET process and "turning on" fluorescence.
Colorimetric Sensing: Coordination of a metal ion can significantly alter the electronic structure of the conjugated π-system. This change can shift the wavelength of maximum absorption (λmax) in the UV-Visible spectrum, leading to a visible color change. The acidic nature of the phenolic proton means its pKa will change upon coordination, providing a basis for pH-dependent sensing. nih.gov
The selectivity of the probe for a particular ion can be tuned by modifying the size of the chelation pocket and the electronic nature of the molecule. For example, the "hard" oxygen and "borderline" nitrogen donors suggest a potential affinity for transition metal ions. The bromine atom provides a handle for further functionalization, perhaps to attach the probe to a surface or to tune its solubility and photophysical properties.
Table 3: Potential Chemical Sensing Applications
| Sensing Target | Proposed Mechanism | Expected Signal |
|---|---|---|
| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation by N,O-binding site leading to structural rigidification. | Fluorescence "turn-on" (CHEF) or color change (Colorimetric). |
| pH Changes | Protonation/deprotonation of the phenolic -OH group. | Change in absorption or fluorescence spectrum. nih.gov |
| Anions | Interaction with a metal complex of the ligand (indicator displacement assay). | Fluorescence or color "turn-off" or "turn-on". |
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Spectroscopic Techniques for Elucidation of Subtle Structural Features
High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol. These methods probe the atomic and molecular environment, offering precise data on connectivity, spatial arrangement, and functional groups.
Advanced NMR Spectroscopy (2D-NMR: NOESY, COSY, HSQC, HMBC; Solid-State NMR for conformational analysis in solids)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced 2D-NMR techniques are essential for a definitive assignment of all protons and carbons in this compound and for revealing through-bond and through-space correlations. ipb.pt
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. For the target compound, it would confirm the connectivity of the protons on the phenolic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen atoms. It would be used to assign the specific ¹³C signal to each protonated carbon in the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution.
Solid-State NMR: In the absence of a suitable single crystal for X-ray diffraction, solid-state NMR could offer valuable information about the molecular conformation and packing in the solid state, including the effects of intermolecular hydrogen bonding involving the phenolic hydroxyl group.
While specific 2D-NMR data for this compound is not available in the reviewed literature, the following table provides illustrative ¹H and ¹³C NMR data for related bromo-substituted heterocyclic compounds. mdpi.com
| Compound Name | Nucleus | Chemical Shift (δ) ppm |
| 4-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | ¹H NMR | 7.90 (s, 1H), 7.21 (s, 1H), 7.06 (s, 1H), 3.88 (s, 3H), 3.83 (s, 3H) |
| 4-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | ¹³C NMR | 151.6, 150.6, 150.1, 145.2, 117.5, 115.1, 114.4, 114.2, 114.0, 57.1, 56.6 |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C₈H₅BrN₂O₂). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analysis of the fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) could further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions corresponding to the cleavage of the oxadiazole or phenyl rings.
Below is an example of HRMS data for a related bromo-substituted oxazole (B20620) compound. mdpi.com
| Compound Name | Ion Formula | Calculated m/z | Found m/z |
| 4-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | [C₁₁H₁₀Br₂NO₃ + H]⁺ | 361.9022 | 361.9027 |
X-ray Crystallography for Single Crystal Structure Determination and Polymorph Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For this compound, this technique would confirm the planarity of the phenyl and oxadiazole rings and detail the intermolecular interactions, such as hydrogen bonding from the phenol (B47542) group and halogen bonding involving the bromine atom, which dictate the crystal packing. Polymorph screening, which involves crystallizing the compound under various conditions, could identify different crystalline forms (polymorphs) that may exhibit distinct physical properties. The structure of a related bromo-substituted oxadiazole has been determined using this method. uzh.ch
Illustrative crystallographic data for a related compound is presented below. uzh.ch
| Parameter | Value for 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 13.568(3) |
| b (Å) | 5.1520(10) |
| c (Å) | 22.043(4) |
| β (°) | 97.46(3) |
| Volume (ų) | 1528.1(5) |
| Z | 4 |
| Calculated density (g/cm³) | 1.914 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information on conformation and intermolecular interactions. For this compound, FT-IR would show characteristic absorption bands for the O-H stretch of the phenol (which would be broad if hydrogen-bonded), C-H stretches of the aromatic ring, C=N and C-O-C stretches of the oxadiazole ring, and the C-Br stretch at lower wavenumbers. Comparing spectra from dilute solutions (where intermolecular interactions are minimized) to those from the solid state can reveal shifts in peak positions, indicative of intermolecular hydrogen bonding.
The following table presents characteristic IR absorption data for related bromo-substituted oxadiazole derivatives. nih.gov
| Compound Name | Functional Group | Wavenumber (cm⁻¹) |
| 4-Bromo-N-((5-(4-methoxy-phenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline | N-H stretch | 3289 |
| C=N stretch | 1600 | |
| C=C stretch (aromatic) | 1596 | |
| C-O-C stretch | 1132 | |
| C-Br stretch | 562 | |
| 4-Bromo-N-((5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline | N-H stretch | 3359 |
| C=N stretch | 1615 | |
| C=C stretch (aromatic) | 1579 | |
| C-O-C stretch | 1158 | |
| C-Br stretch | 531 |
Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, isolation, and purity determination of synthesized compounds.
Chiral Separation Methodologies (if applicable)
The molecule this compound is achiral as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it will not exhibit optical activity, and methods for chiral separation are not applicable.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS for trace analysis or complex mixtures)
Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of chemical compounds in complex matrices. The coupling of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a detection method such as tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, making it ideal for trace analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. The technique allows for the detection and quantification of the compound at very low concentrations in various sample types. A typical LC-MS/MS method involves the development of a robust chromatographic separation followed by sensitive detection using a mass spectrometer.
For the analysis of this compound, a reversed-phase C18 column is commonly employed for separation. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. The mass spectrometer is typically operated in electrospray ionization (ESI) mode, which is suitable for polar molecules. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition.
A reliable and effective method for the simultaneous analysis of trace amounts of bromophenols in various aqueous samples has been developed using high-performance liquid chromatography coupled with tandem mass spectrometry with an electrospray ionization source (HPLC-ESI-MS/MS). nih.gov The method detection limits were found to be in the range of 0.1-13.9 ng/L for river water and 0.1-21.9 ng/L for seawater samples, highlighting the influence of the sample matrix. nih.gov The successful application of this method to real water samples identified six bromophenols with concentrations ranging from ng/L to µg/L. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive/Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transition (Hypothetical) | e.g., m/z 255 -> 157 |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
While LC-MS/MS is generally more suitable for phenolic compounds, GC-MS/MS can be employed if the analyte is volatile or can be made volatile through derivatization. For this compound, derivatization of the phenolic hydroxyl group, for instance through silylation, might be necessary to improve its thermal stability and chromatographic behavior.
The GC-MS analysis is typically performed using a capillary column, such as an HP-5MS, with helium as the carrier gas. mdpi.com The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns useful for structural elucidation and library matching. Similar to LC-MS/MS, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for sensitive and selective quantification. The chemical composition of complex mixtures can be investigated using gas chromatography coupled with mass spectrometry (GC-MS). nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a compound. It provides information on the oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer reactions.
For this compound, CV can be used to investigate the oxidation of the phenolic hydroxyl group. The oxidation potential is influenced by the electronic effects of the substituents on the phenol ring. The bromine atom, being an electron-withdrawing group, is expected to make the oxidation of the phenol more difficult, resulting in a higher oxidation potential compared to unsubstituted phenol. The 1,2,4-oxadiazole (B8745197) ring is also electron-withdrawing and would further contribute to an increase in the oxidation potential.
The electrochemical oxidation of phenol and its derivatives has been studied using voltammetric methods. scispace.com The oxidation potential of para-substituted phenols shows slight variations depending on the substituent group at the C4 position. uc.pt In aqueous solutions, the oxidation of phenols is often a pH-dependent process involving the transfer of one electron and one proton. uc.pt The instability of the resulting phenoxyl radicals can lead to irreversible cyclic voltammograms due to rapid dimerization. acs.org
Table 2: Expected Electrochemical Data for this compound from Cyclic Voltammetry
| Parameter | Expected Value/Observation |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Anodic Peak Potential (Epa) | > +0.65 V (vs. Ag/AgCl) |
| Redox Behavior | Irreversible oxidation |
| Mechanism | Likely involves one-electron, one-proton transfer from the phenolic group |
The oxidation peak potentials of various phenolate (B1203915) ions have been measured by cyclic voltammetry in aqueous solution. acs.org For many phenols, the cyclic scans are irreversible due to the instability of the phenoxyl radicals formed upon oxidation. acs.org
Thermal Analysis Techniques (e.g., TGA, DSC for thermal stability and phase transitions in materials context)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the thermal stability of the compound. For this compound, TGA would reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved. Heterocyclic compounds containing 1,2,3-triazole and 1,3,4-thiadiazole (B1197879) rings have shown good thermal stability, with decomposition temperatures often above 200°C. orientjchem.org For instance, a series of novel heterocyclic compounds were found to be thermally stable up to temperatures ranging from 205 to 275°C. orientjchem.org
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions. For this compound, a crystalline solid, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities can lead to a broadening and depression of the melting peak. In a study of energetic compounds containing a 1,2,4-oxadiazole ring, DSC was used to determine a melting point of 58.1°C and an onset decomposition temperature of 115.9°C for one such compound. nih.gov
Table 3: Representative Thermal Analysis Data for a Heterocyclic Compound
| Technique | Parameter | Typical Value Range |
| TGA | Onset Decomposition Temp. (Td) | 200 - 300 °C |
| Weight Loss at 500 °C | Varies depending on decomposition pathway | |
| DSC | Melting Point (Tm) | 100 - 200 °C (highly structure dependent) |
| Enthalpy of Fusion (ΔHm) | Varies |
Thermal analysis has become an important tool for studying the thermal stability of various organic compounds. orientjchem.org TGA and DSC analyses of some heterocyclic materials have shown initial decomposition temperatures ranging from 257°C to 292°C. researchgate.net
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Unconventional Synthetic Strategies and Mechanistic Pathways
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of O-acylamidoximes. researchgate.net Future research could focus on developing more efficient and sustainable methods for the synthesis of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol. Unconventional strategies such as one-pot reactions, microwave-assisted synthesis, and flow chemistry could offer significant advantages over traditional batch processes. beilstein-journals.orgnih.govmdpi.com For instance, a one-pot synthesis could streamline the process by combining the formation of the amidoxime (B1450833) from 4-bromo-2-hydroxybenzonitrile (B1282075) and hydroxylamine (B1172632) with its subsequent cyclization with an appropriate acylating agent. nih.gov
Mechanistic studies will be crucial to understand and optimize these synthetic routes. The Boulton-Katritzky rearrangement, a thermal transformation of 1,2,4-oxadiazoles, could be investigated to explore potential isomerization pathways and the formation of other heterocyclic systems. chim.it Understanding the reaction kinetics and the influence of substituents on the phenolic and oxadiazole rings will be key to controlling product formation and yield.
Table 1: Potential Unconventional Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |
| One-Pot Synthesis | Reduced reaction time, simplified workup, increased efficiency. | Choice of solvent, base, and acylating agent; reaction temperature. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Microwave power, temperature control, solvent choice. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Flow rate, reactor temperature, reagent concentration, in-line purification. beilstein-journals.org |
Integration with Automated Synthesis and Machine Learning for Accelerated Chemical Discovery
The integration of automated synthesis platforms with machine learning (ML) algorithms is revolutionizing chemical research. researchgate.netbohrium.com For this compound, an automated flow chemistry system could be employed for high-throughput screening of reaction conditions, such as temperature, residence time, and reagent stoichiometry, to rapidly identify optimal synthesis parameters. beilstein-journals.orgdurham.ac.uk
Machine learning models can be trained on data generated from these automated experiments to predict reaction outcomes, such as yield and purity. beilstein-journals.orgbeilstein-journals.orgchemrxiv.orgnih.gov These predictive models can then guide the design of new experiments, creating a closed-loop optimization cycle that accelerates the discovery of efficient synthetic routes not only for the parent compound but also for a library of its derivatives. researchgate.net This approach minimizes waste and human effort while maximizing the discovery of novel chemical entities.
Rational Design of Derivatives for Enhanced Chemical Reactivity or Tailored Material Properties
The this compound core offers multiple sites for chemical modification, enabling the rational design of derivatives with tailored properties. The bromine atom, for instance, is a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents. mdpi.com This could be used to modulate the electronic properties of the molecule, potentially enhancing its reactivity or leading to the development of novel materials.
Furthermore, the phenolic hydroxyl group can be modified to alter the compound's solubility, acidity, and hydrogen-bonding capabilities. By systematically varying the substituents on the phenol (B47542) and oxadiazole rings, it may be possible to create derivatives with specific applications, such as liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers. Computational modeling can play a crucial role in predicting the properties of these virtual derivatives before their synthesis, guiding the selection of the most promising candidates.
Development of Novel Analytical Probes Utilizing the this compound Core
The inherent fluorescence of many heterocyclic compounds, including some oxadiazole derivatives, makes them attractive candidates for the development of analytical probes. nih.govnih.gov The this compound scaffold, with its potential for tunable photophysical properties through derivatization, could serve as the core for novel fluorescent sensors.
For example, by introducing specific recognition moieties, derivatives could be designed to selectively bind to metal ions, anions, or biologically relevant molecules. researchgate.net The binding event would ideally trigger a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response), allowing for the sensitive and selective detection of the target analyte. The development of such probes could have applications in environmental monitoring, biomedical diagnostics, and cellular imaging. nih.govnih.gov
Table 2: Potential Analytical Probe Applications
| Target Analyte | Design Strategy | Potential Detection Mechanism |
| Metal Ions | Introduction of a chelating group. | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). |
| Anions | Incorporation of a hydrogen-bond donor group. | Change in fluorescence upon anion binding. |
| Biomolecules | Attachment of a specific recognition element (e.g., biotin, peptide). | Fluorescence resonance energy transfer (FRET) or changes in the local environment upon binding. |
Synergistic Approaches Combining Computational and Experimental Chemistry for Accelerated Discovery
The future of research on this compound and its derivatives lies in the powerful synergy between computational and experimental chemistry. nih.gov Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of the parent compound and its derivatives. mdpi.com This theoretical insight can guide the design of synthetic targets and help to interpret experimental results.
Molecular docking and molecular dynamics simulations can be employed to predict the binding of these compounds to biological targets, such as enzymes or receptors, thereby identifying potential therapeutic applications. nih.gov The predictions from these computational models can then be validated through experimental synthesis and biological evaluation. This iterative cycle of prediction, synthesis, and testing will significantly accelerate the discovery process, enabling the rapid identification of new molecules with desired properties and functions.
Q & A
Q. How are reaction yields optimized for scale-up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
